molecular formula C11H16N2O4S2 B2931669 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide CAS No. 941886-02-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2931669
CAS No.: 941886-02-8
M. Wt: 304.38
InChI Key: KQHKQAZCAGHSHA-UHFFFAOYSA-N
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Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide (CAS 941886-02-8) is a chemical compound with a molecular formula of C11H16N2O4S2 and a molecular weight of 304.39 g/mol . This compound features an ethanesulfonamide group linked to a phenyl ring that is part of an isothiazolidin-1,1-dioxide core, a structure of significant interest in medicinal chemistry research . Compounds containing the 1,1-dioxidoisothiazolidin moiety have been investigated for their potential to modulate protein function and have been identified in studies targeting various enzymes, including kinases . For instance, research into structurally related molecules has shown activity as inhibitors of targets like cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . Other research on molecules with the 1,1-dioxido-1,2-benzothiazol group has explored their potent inhibitory activity against potassium channels such as Kv1.3 . As such, this compound serves as a valuable building block and molecular tool for researchers in drug discovery, particularly in the synthesis and screening of novel small-molecule libraries for probing biological pathways. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-5-3-6-11(9-10)13-7-4-8-19(13,16)17/h3,5-6,9,12H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHKQAZCAGHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring that is further substituted with a dioxidoisothiazolidine moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including ion channels and enzymes. Preliminary studies suggest it may inhibit Kv1.3 potassium channels, which are implicated in various physiological processes including immune response and neuronal signaling .

Biological Activity Data

Biological Target Activity IC50 Value Reference
Kv1.3InhibitionComparable to PAP-1
BET bromodomainInhibition98 nM (BRD2), 220 nM (BRD4)
CaM KinaseInhibitionNot specified

Study 1: Kv1.3 Inhibition

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Kv1.3 channels. The compound was tested using the IonWorks patch clamp assay, showing efficacy comparable to established inhibitors like PAP-1. This suggests potential therapeutic applications in autoimmune diseases where Kv1.3 plays a critical role .

Study 2: Bromodomain Inhibition

The compound has also been explored for its inhibitory effects on bromodomain-containing proteins (BRD2 and BRD4). These proteins are involved in transcriptional regulation and have been implicated in cancer progression. The IC50 values indicate significant potency, suggesting that this compound could serve as a lead for developing novel anticancer agents targeting the BET family of proteins .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of compounds like this compound through structure-activity relationship (SAR) studies. Modifications to the core structure have resulted in improved potency and selectivity against target proteins, highlighting the importance of chemical modifications in drug development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Area Receptor Activity
Target Compound C₁₁H₁₅N₂O₄S₂ (hypoth.) ~303 g/mol 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl, ethanesulfonamide Neurological disorders Hypothesized mGluR2 PAM
CBiPES hydrochloride C₂₁H₂₀ClN₃O₂S ~430 g/mol 4′-cyano-biphenyl-3-yl, 3-pyridinylmethyl Neurological disorders mGluR2 PAM (selective)
Compound 6b (Antitumor Agent) C₂₄H₂₁ClF₃N₃O₂S ~528 g/mol 4-chlorobenzyl, trifluoromethylphenyl-pyrazole Oncology Antitumor, radio-sensitizing
Compound C₁₈H₂₂N₂O₅S₂ 410.5 g/mol 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl, phenoxyethanesulfonamide Undisclosed Unknown
LY487379 (mGluR2 PAM) C₂₁H₂₀F₃N₃O₃S ~451 g/mol 4-(2-methoxyphenoxy)phenyl, 3-pyridinylmethyl, trifluoroethyl Neurological disorders mGluR2 PAM (highly selective)
Key Observations:
  • Substituent Position : The target compound’s isothiazolidine dioxide group at the phenyl 3-position distinguishes it from ’s analog, which substitutes the 5-position. This positional variation may influence receptor-binding kinetics or metabolic stability.
  • Functional Groups: Compared to CBiPES and LY487379, the target compound lacks aromatic heterocycles (e.g., pyridine in CBiPES) but retains the sulfonamide backbone critical for mGluR2 modulation. The isothiazolidine dioxide group may mimic the electronic properties of trifluoromethyl or cyano substituents in other PAMs.

Pharmacological and Therapeutic Comparisons

Metabolic Stability
  • The 1,1-dioxidoisothiazolidin-2-yl group in the target compound and ’s analog may improve metabolic stability compared to esters or amides in other derivatives.

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